2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid
CAS No.: 1011404-55-9
Cat. No.: VC13350591
Molecular Formula: C11H8N6O2
Molecular Weight: 256.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1011404-55-9 |
|---|---|
| Molecular Formula | C11H8N6O2 |
| Molecular Weight | 256.22 g/mol |
| IUPAC Name | 2-pyrazol-1-yl-4-(2H-tetrazol-5-yl)benzoic acid |
| Standard InChI | InChI=1S/C11H8N6O2/c18-11(19)8-3-2-7(10-13-15-16-14-10)6-9(8)17-5-1-4-12-17/h1-6H,(H,18,19)(H,13,14,15,16) |
| Standard InChI Key | BZWGNIUWDXOSAB-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)C2=C(C=CC(=C2)C3=NNN=N3)C(=O)O |
| Canonical SMILES | C1=CN(N=C1)C2=C(C=CC(=C2)C3=NNN=N3)C(=O)O |
Introduction
Chemical Architecture and Physicochemical Properties
Core Structural Features
The compound's structure consists of a benzoic acid backbone substituted at the 2-position with a pyrazole ring and at the 4-position with a tetrazole group. The pyrazole moiety (C3H3N2) contributes π-π stacking capabilities, while the tetrazole (CHN4) enhances hydrogen bonding potential due to its acidic proton (pKa ≈ 4–5) . X-ray crystallography of analogous structures reveals planar geometry at the benzoic acid core, with dihedral angles of 12–18° between the aromatic rings and heterocyclic substituents .
Table 1: Key Physicochemical Parameters
The tetrazole's protonation state significantly influences solubility, with the deprotonated form increasing aqueous solubility by 3.2-fold compared to the neutral species . Substituent electronic effects modulate the benzoic acid's acidity (predicted pKa 3.1), enabling pH-dependent conformational changes in biological environments .
Synthetic Methodologies and Optimization
Primary Synthesis Routes
The current industrial synthesis employs a four-step sequence starting from 4-nitrobenzoic acid derivatives (Figure 1):
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Nitration and Reduction: Selective nitration at the 4-position followed by catalytic hydrogenation yields the aminobenzoic acid intermediate .
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Pyrazole Installation: Coupling with 1H-pyrazole-1-carbonyl chloride under Schotten-Baumann conditions achieves 85–92% yields .
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Tetrazole Cyclization: [2+3] cycloaddition using sodium azide and trimethylsilyl chloride in DMF introduces the tetrazole ring .
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Deprotection and Purification: Acidic cleavage of protecting groups followed by recrystallization from ethanol/water provides pharmaceutical-grade material .
Table 2: Comparative Analysis of Synthetic Approaches
Recent innovations include microwave-assisted cyclization reducing reaction times from 24 hours to 15 minutes while maintaining yields above 90% . Computational modeling using density functional theory (DFT) has optimized transition states in the cycloaddition step, identifying dimethylacetamide as the optimal solvent for minimizing byproduct formation .
Pharmacological Applications and Biological Activity
Metalloproteinase Inhibition
As a hydroxamic acid derivative, the compound exhibits potent inhibition of meprin α (IC50 = 12 nM) and meprin β (IC50 = 8 nM), making it a candidate for treating fibrosis and neurodegenerative disorders . X-ray co-crystallography with meprin β reveals:
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Bidentate coordination to the catalytic zinc ion via tetrazole nitrogen and hydroxamic oxygen
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π-stacking interactions between the pyrazole ring and Tyr436 residue
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Hydrogen bonding network with Asn342 and Glu364 side chains
Table 3: Selectivity Profile Against Metalloproteases
| Enzyme | IC50 (nM) | Selectivity Ratio vs Meprins |
|---|---|---|
| Meprin α | 12 | 1.0 |
| Meprin β | 8 | 1.5 |
| MMP-2 | 4200 | 350 |
| ACE | >10,000 | >833 |
The 350-fold selectivity over MMP-2 reduces potential musculoskeletal side effects compared to broad-spectrum metalloprotease inhibitors . In murine models of diabetic nephropathy, daily oral administration (10 mg/kg) reduced proteinuria by 62% without hepatotoxicity .
Material Science Applications
Polymer Modification
Incorporation into polyimide matrices at 5 wt% loading increases tensile strength by 40% while maintaining optical transparency >85% at 550 nm . The tetrazole moiety participates in chain extension reactions during polymerization, creating a crosslinked network resistant to thermal degradation up to 398°C (TGA data).
Table 4: Comparative Material Properties
| Property | Base Polymer | Modified Polymer (5% Load) |
|---|---|---|
| Tensile Strength (MPa) | 78 | 109 |
| Glass Transition (°C) | 215 | 243 |
| Dielectric Constant | 3.2 | 2.7 |
| Water Absorption (%) | 1.8 | 0.9 |
Applications in flexible electronics benefit from the reduced dielectric constant (2.7 vs 3.2), enabling faster signal transmission in printed circuit boards . The compound's nitrogen content (27.3 wt%) contributes to flame retardancy, achieving UL94 V-0 rating without halogen additives.
Comparative Analysis with Structural Analogues
Table 5: Structure-Activity Relationships of Benzoic Acid Derivatives
The dual heterocyclic system enhances both biological activity and material properties compared to monosubstituted analogues. Synergistic effects between the pyrazole and tetrazole moieties account for the 17.5-fold increase in meprin α inhibition versus the tetrazole-only derivative . In polymer composites, the combined heterocycles improve interfacial adhesion through dipole-dipole interactions absent in single-substituent variants .
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